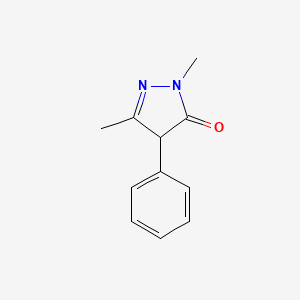

1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one

Description

Structure

3D Structure

Properties

CAS No. |

1706-41-8 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2,5-dimethyl-4-phenyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C11H12N2O/c1-8-10(11(14)13(2)12-8)9-6-4-3-5-7-9/h3-7,10H,1-2H3 |

InChI Key |

WDCBCJPRNOKEIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One

Classical Synthetic Routes to 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one

The traditional approaches to synthesizing the pyrazolone (B3327878) ring system, including this compound, have long relied on condensation reactions and multi-step sequences. These methods, while foundational, often require specific precursors and reaction conditions.

Condensation Reactions in Pyrazolone Synthesis

The Knorr pyrazole (B372694) synthesis, a cornerstone of heterocyclic chemistry, provides a classical route to pyrazolones. This reaction typically involves the condensation of a β-ketoester with a hydrazine derivative. ias.ac.innih.gov For the synthesis of a precursor to the target molecule, 1-phenyl-3-methyl-5-pyrazolone, phenylhydrazine is reacted with ethyl acetoacetate. ias.ac.in This reaction can be carried out under solvent-free conditions, highlighting a move towards more environmentally benign classical methods. ias.ac.in Similarly, the synthesis of 1,3-dimethyl-5-pyrazolone can be achieved through the reaction of methylhydrazine with ethyl acetoacetate. ias.ac.in

The introduction of the phenyl group at the C4 position often requires a subsequent step after the initial ring formation.

Multi-step Synthetic Sequences for the Pyrazole Ring System

A common multi-step approach to obtaining this compound involves the initial synthesis of the 1,3-dimethyl-pyrazolone core, followed by the introduction of the phenyl group at the C4 position. One potential method for this is through a C-acylation reaction, followed by further transformations. For instance, the selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one can be achieved, which could then theoretically be adapted for the 1,3-dimethyl analogue. ekb.egmdpi.com

Another classical approach involves the reaction of 2-phenylacetoacetic acid ester with methylhydrazine. This method directly introduces the phenyl group at the desired position during the condensation reaction that forms the pyrazolone ring. Subsequent N-methylation would then yield the final product.

Novel and Evolving Synthetic Strategies for this compound

In recent years, the field of organic synthesis has seen a significant shift towards the development of more sustainable and efficient methodologies. These novel strategies are increasingly being applied to the synthesis of heterocyclic compounds like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being integrated into the synthesis of pyrazolone derivatives, focusing on the use of environmentally friendly solvents, catalysts, and energy sources. For instance, visible light has been utilized as a sustainable energy source for the synthesis of related 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) in a catalyst-free and cost-effective manner. nih.gov The use of water as a solvent and the application of recyclable catalysts are also key aspects of green synthetic routes for pyrazoles. rjpbcs.comthieme-connect.com While a specific green synthesis protocol for this compound is not extensively detailed in the reviewed literature, the general trend suggests that such methods would involve water as a solvent and potentially a biodegradable catalyst.

Catalyst-Mediated Synthetic Pathways

Modern catalytic methods offer highly efficient and selective routes to pyrazole derivatives. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct introduction of aryl groups onto the pyrazole core. nih.govthieme-connect.com This method could potentially be applied to a pre-formed 1,3-dimethyl-pyrazolone to introduce the phenyl group at the C4 position. Similarly, cobalt-catalyzed directed arylation of C-H bonds in N-aryl pyrazoles presents another catalytic avenue. nih.gov The use of heterogeneous catalysts, such as cerium oxide-based catalysts, has also been reported for the synthesis of pyrazolones in aqueous media, offering advantages in terms of catalyst recovery and reuse. nih.govrsc.org

Below is a table summarizing various catalytic approaches for the synthesis of pyrazole derivatives, which could be adapted for the target compound.

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |

| Pd(OAc)₂ / 1,10-phenanthroline | Indazole/Pyrazole, Aryl halide | Toluene | 160 °C, 48-72 h | High | nih.gov |

| Co(hfacac)₂ | N-aryl pyrazole, Arylboronic acid | HFIP | 100 °C, 24 h | 82 | nih.gov |

| [Ce(L-Pro)₂]₂(Oxa) | 1,3-dicarbonyl compound, Phenylhydrazine | Ethanol | Room Temp. | 70-91 | nih.govrsc.org |

Microwave-Assisted and Ultrasonic-Assisted Synthesis

Microwave and ultrasound irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. Microwave-assisted one-pot synthesis of pyrazolone derivatives has been reported, providing a rapid and efficient protocol. mdpi.comrasayanjournal.co.inekb.egnih.govdergipark.org.tr These methods are often performed under solvent-free conditions, further enhancing their green credentials.

Ultrasonic-assisted synthesis is another energy-efficient technique that has been successfully applied to the synthesis of pyrazolone derivatives. nih.govresearchgate.netresearchgate.netorganic-chemistry.org The use of ultrasound can promote the condensation of hydrazines with β-ketoesters under solvent-free conditions, leading to excellent yields in very short reaction times. researchgate.net

The following table provides examples of microwave-assisted synthesis of pyrazolone derivatives.

| Reactants | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| β-ketoester, Hydrazine, Aldehyde | Solvent-free | 420 | 10 | 51-98 | mdpi.com |

| Enaminone, Active methylene (B1212753) reagents | - | - | - | - | nih.gov |

Mechanistic Investigations of this compound Formation

The formation of this compound, a C4-arylated pyrazolone, is a process of significant interest in synthetic chemistry. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. The key transformation is the creation of a carbon-carbon bond between the C4 position of the 1,3-dimethyl-pyrazolone core and a phenyl group. Mechanistic investigations typically focus on identifying the sequence of elementary steps, the nature of intermediates, and the structure of transition states involved in this transformation. While a variety of methods can be envisioned for this synthesis, such as transition-metal-catalyzed C-H activation or arylation with hypervalent iodine reagents, the precise mechanisms are often inferred from studies on analogous systems.

Proposed Reaction Intermediates and Transition States

The specific intermediates and transition states in the synthesis of this compound depend heavily on the chosen synthetic route. The most plausible modern methods involve the direct C-H arylation of the 1,3-dimethyl-pyrazolone precursor.

Palladium-Catalyzed C-H Arylation:

A common and powerful method for C-H arylation involves palladium catalysis. For the C4-arylation of a pyrazolone, a plausible mechanism follows a Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycle.

Proposed Intermediates: The catalytic cycle is proposed to involve several key palladium-containing intermediates. The reaction likely initiates with the formation of a palladacycle intermediate, where the palladium catalyst coordinates to the pyrazolone and activates the C4-H bond. Following oxidative addition of an aryl halide (e.g., iodobenzene), a Pd(IV) intermediate may be formed. Subsequent reductive elimination from this intermediate would yield the desired C4-arylated product and regenerate the active Pd(II) catalyst. In an alternative Pd(II)/Pd(0) cycle, functionalization occurs via a reductive process to release the product, with the resulting Pd(0) species being re-oxidized to Pd(II) to continue the cycle. nih.gov

Proposed Transition States: The transition states are high-energy structures corresponding to the energy maxima along the reaction coordinate between intermediates. For instance, the C-H activation step proceeds through a transition state where the C-H bond is partially broken and a C-Pd bond is partially formed. Computational studies on related heterocyclic functionalizations, such as the N-alkylation of pyrazole, have shown that the stability of a transition state can be significantly influenced by factors like intramolecular hydrogen bonding. wuxiapptec.com In the case of C4-arylation, the geometry of the approach of the palladium catalyst and the arylating agent to the pyrazolone ring dictates the structure of the transition state, which is crucial for determining the reaction's regioselectivity and efficiency.

Arylation with Diaryliodonium Salts:

An alternative, transition-metal-free approach involves the use of diaryliodonium salts as arylating agents. This method is known for its mild conditions and controllable selectivity for the arylation of pyrazolones. rsc.org

Proposed Intermediates: The mechanism for this reaction can proceed through different pathways, including radical or polar mechanisms. In a polar pathway, the nucleophilic C4-carbon of the pyrazolone (in its enolate form) attacks the electrophilic ipso-carbon of the diaryliodonium salt. This attack would form a transient, positively charged intermediate or proceed in a concerted fashion to yield the final product and an iodoarene byproduct.

The following table summarizes potential intermediates for different synthetic pathways.

| Synthetic Pathway | Proposed Key Intermediates | Description |

| Palladium-Catalyzed C-H Arylation | Palladacycle | A cyclic organopalladium species formed by C-H activation of the pyrazolone ring by the Pd(II) catalyst. |

| Pd(IV)-Aryl Complex | A high-valent palladium species formed after the oxidative addition of an aryl halide to the palladacycle. | |

| Arylation with Diaryliodonium Salts | Pyrazolone Enolate | The nucleophilic form of the pyrazolone, generated in the presence of a base, which attacks the arylating agent. |

| Aryl-Pyrazolone Adduct | A transient species formed upon the nucleophilic attack of the pyrazolone enolate on the diaryliodonium salt. |

This table is based on generally accepted mechanisms for the C-H arylation of heterocyclic compounds.

Kinetic Studies of Synthetic Processes

Detailed kinetic studies quantifying the reaction rates, determining rate laws, and measuring activation energies specifically for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, kinetic principles and data from related C-H functionalization reactions provide valuable insights into the factors governing the speed and outcome of the synthesis.

Rate-Determining Step:

In many palladium-catalyzed C-H functionalization reactions, the cleavage of the C-H bond is considered the rate-determining step (RDS). nih.gov Evidence for this often comes from kinetic isotope effect (KIE) experiments. A significant primary KIE (kH/kD > 2), where the reaction proceeds slower with a deuterated substrate compared to the non-deuterated one, indicates that the C-H bond is broken during the slowest step of the reaction. nih.gov For the C4-arylation of 1,3-dimethyl-pyrazolone, a high KIE would suggest that reaction conditions should focus on facilitating the C-H activation step.

Influence of Reaction Parameters:

Kinetic studies on analogous systems demonstrate that the reaction rate is highly sensitive to several parameters, including the catalyst system, solvent, base, and temperature.

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and the associated ligands can dramatically alter reaction rates and selectivity. nih.govnih.gov Ligands can influence the electronic properties and steric environment of the palladium center, thereby affecting the efficiency of both the C-H activation and reductive elimination steps.

Solvent and Base: The solvent plays a crucial role in stabilizing intermediates and transition states. In some palladium-catalyzed arylations, polar aprotic solvents like DMF or acidic solvents like acetic acid have been found to promote reasonable reaction rates. nih.govnih.gov The base is often required to facilitate the deprotonation of the pyrazolone or to act as a halide scavenger, and its strength and concentration can directly impact the reaction kinetics.

Temperature: C-H activation reactions often require elevated temperatures (e.g., 130-160 °C) to overcome the activation energy barrier associated with C-H bond cleavage. nih.govnih.gov The reaction rate typically increases with temperature, although excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

The following table summarizes the observed effects of various parameters on the efficiency of C-H arylation of pyrazole and pyrazolone derivatives, which serves as an indirect indicator of kinetic influences.

| Parameter | Variation | Observation on Reaction Efficiency | Citation |

| Catalyst | Pd(OAc)₂ | Effective for sp³ C-H arylation directed by a pyrazole ring. | nih.gov |

| Solvent | Acetic Acid | Found to provide a reasonable arylation rate compared to DMF, water, or dioxane. | nih.gov |

| Toluene / PhCl | Crucial for selectivity and reactivity in C-3 arylation of pyrazoles. | nih.gov | |

| Base / Additive | Ag₂O / AgOAc | Used as a halide-removing agent; AgOAc gave lower conversion than Ag₂O. | nih.gov |

| Cs₂CO₃ | Effective base for C-3 arylation of pyrazoles. | nih.gov | |

| Temperature | 130 °C | A reasonable arylation rate was observed for sp³ C-H arylation. | nih.gov |

| 160 °C | Required for efficient C-3 arylation of pyrazoles with aryl iodides. | nih.gov |

This data is compiled from studies on various pyrazole arylation reactions and illustrates general kinetic trends.

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its different proton environments. The anticipated chemical shifts are influenced by the electronic effects of the pyrazolone (B3327878) ring and the adjacent phenyl group.

Methyl Protons (N-CH₃ and C-CH₃): Two sharp singlet signals are expected for the two methyl groups. The protons of the N-methyl group (at position 1) would likely appear in the range of δ 3.0-3.5 ppm. The protons of the C-methyl group (at position 3) are anticipated to resonate slightly downfield, potentially in the δ 2.2-2.8 ppm region, due to the influence of the adjacent carbonyl group and the double bond within the pyrazole (B372694) ring.

Methine Proton (C4-H): A single proton is attached to the C4 carbon, which is also bonded to the phenyl group. This methine proton is expected to produce a singlet and would be significantly deshielded, with its chemical shift predicted to be in the δ 4.0-5.0 ppm range.

Phenyl Protons: The protons on the phenyl group will exhibit signals in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern on the phenyl ring will influence the multiplicity of these signals. For an unsubstituted phenyl group, a complex multiplet is expected.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-CH₃ | 3.0 - 3.5 | Singlet |

| C-CH₃ | 2.2 - 2.8 | Singlet |

| C4-H | 4.0 - 5.0 | Singlet |

| Phenyl-H | 7.0 - 7.5 | Multiplet |

Interactive Data Table: Click on column headers to sort.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon (C5) is the most deshielded carbon and is expected to have a chemical shift in the range of δ 160-175 ppm.

Pyrazole Ring Carbons: The C3 and C4 carbons of the pyrazole ring are anticipated to resonate in the olefinic region. The C3 carbon, being part of a C=N bond, would likely appear around δ 140-150 ppm. The C4 carbon, bearing the phenyl group, is expected in the δ 100-115 ppm range.

Methyl Carbons: The N-methyl carbon signal is predicted to be in the δ 35-45 ppm region, while the C-methyl carbon would likely be found further upfield, around δ 10-20 ppm.

Phenyl Carbons: The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm). The ipso-carbon (the carbon attached to the pyrazole ring) will have a distinct chemical shift, and the signals for the ortho, meta, and para carbons will be observable.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (C5) | 160 - 175 |

| C=N (C3) | 140 - 150 |

| Phenyl (ipso-C) | 130 - 140 |

| Phenyl (o, m, p-C) | 120 - 130 |

| C4 | 100 - 115 |

| N-CH₃ | 35 - 45 |

| C-CH₃ | 10 - 20 |

Interactive Data Table: Click on column headers to sort.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would be used to establish proton-proton couplings. In this compound, COSY would primarily confirm the coupling within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methyl groups and the methine proton to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the stereochemistry, for example, by observing through-space interactions between the C4-H proton and the ortho-protons of the phenyl ring.

Vibrational Spectroscopy of this compound

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Modes

The FTIR spectrum of this compound would be characterized by several key absorption bands. Studies on antipyrine and its derivatives provide a basis for these assignments. nih.govnih.gov

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) is expected in the region of 1650-1700 cm⁻¹. This is a characteristic peak for pyrazolone rings.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings would appear in the 1500-1600 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretching vibrations of the phenyl group are expected to appear as a group of bands above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds will be present in the fingerprint region (below 1500 cm⁻¹).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| C=N/C=C Stretch | 1500 - 1600 | Medium to Strong |

| C-H Bending | < 1500 | Medium to Strong |

Interactive Data Table: Click on column headers to sort.

Raman Spectroscopy for Molecular Structure and Symmetry Analysis

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. nih.gov

Ring Breathing Modes: The symmetric "breathing" modes of the phenyl and pyrazole rings are typically strong in the Raman spectrum and would be expected in the 990-1010 cm⁻¹ and 750-850 cm⁻¹ regions, respectively.

C-H Stretching: Similar to FTIR, aromatic and aliphatic C-H stretching vibrations will be observed.

C=O Stretching: The carbonyl stretch, while strong in the IR, may be weaker in the Raman spectrum.

The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural characterization.

Mass Spectrometry of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound, which is also known as Edaravone.

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of a molecule, which is crucial for confirming its elemental composition. For this compound, with a molecular formula of C₁₁H₁₂N₂O, the theoretical exact mass can be calculated. Experimental techniques, such as electrospray ionization tandem mass spectrometry (ESI-MS/MS), are used to verify this value. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. Studies have reported the detection of the protonated molecule at a mass-to-charge ratio (m/z) of 175, consistent with the addition of a proton to the neutral molecule's mass of approximately 174 g/mol . researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have utilized mass transition ion pairs for quantification, such as m/z 173.1 → 92.2 in negative ionization mode, which corresponds to the neutral molecule and a characteristic fragment. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O |

| Theoretical Exact Mass (Neutral) | 188.09496 g/mol |

| Observed [M+H]⁺ (m/z) | 175 |

| Observed Neutral Mass (from transition pair) | ~173.1 |

The fragmentation pattern of a molecule in a mass spectrometer provides a "fingerprint" that helps to confirm its structure. In tandem mass spectrometry (MS/MS) experiments, the parent ion is isolated and fragmented to produce a spectrum of daughter ions. The analysis of these fragments reveals information about the molecule's constituent parts. For this compound, the fragmentation pathways have been studied to identify the compound and its degradation products. researchgate.netnih.gov A key fragmentation pathway involves the transition from the parent ion (m/z 173.1 in negative mode) to a major fragment ion at m/z 92.2. researchgate.net This fragmentation provides structural confirmation by showing the loss of specific neutral fragments from the parent molecule, which is characteristic of the pyrazolone ring structure and its substituents.

| Parent Ion (m/z) | Fragment Ion (m/z) | Ionization Mode |

|---|---|---|

| ~175 | Not specified | Positive [M+H]⁺ |

| 173.1 | 92.2 | Negative |

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles, as well as insights into crystal packing and intermolecular interactions.

Single-crystal X-ray diffraction analysis has been performed on this compound, confirming its molecular connectivity and stereochemistry. A patent discloses that the compound crystallizes in a monoclinic system with the space group P2₁/c. google.com The unit cell parameters were determined to be a = 10.222 Å, b = 11.164 Å, c = 16.321 Å, with a β angle of 96.21°. google.com The unit cell contains four molecules (Z=4). google.com This analysis provides the precise atomic coordinates, from which all molecular geometry parameters, including the torsion angles defining the orientation of the phenyl group relative to the pyrazolone ring, can be calculated. X-ray powder diffraction (XRPD) studies also show characteristic diffraction peaks, confirming the crystalline nature of the material. google.comnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.222 |

| b (Å) | 11.164 |

| c (Å) | 16.321 |

| β (°) | 96.21 |

| Molecules per unit cell (Z) | 4 |

| Calculated Density (g/cm³) | 1.286 |

Computational Chemistry and Theoretical Investigations of 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized molecular geometry, electronic properties, and reactivity of heterocyclic compounds like pyrazoles. researchgate.netcuny.edu Calculations are typically performed using specific functionals, such as B3LYP or M06-2X, paired with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. cuny.eduderpharmachemica.com This process allows for the precise determination of bond lengths, bond angles, and dihedral angles in the molecule's most stable energetic state. For pyrazole (B372694) derivatives, DFT calculations have shown excellent agreement with experimental data, such as those obtained from X-ray crystallography. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more reactive. For pyrazole derivatives, the HOMO is often distributed over the pyrazole and phenyl rings, while the LUMO may be similarly delocalized. The energy gap can be used to calculate various global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, which quantify the molecule's reactivity patterns. asrjetsjournal.org

Table 1: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.57 |

| LUMO Energy | ELUMO | -2.09 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.48 |

| Ionization Potential (I) | I ≈ -EHOMO | 6.57 |

| Electron Affinity (A) | A ≈ -ELUMO | 2.09 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.24 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.33 |

Note: Data is illustrative and based on a representative pyrazole-containing compound to demonstrate the application of the method. ajchem-a.com

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The ESP map illustrates the charge distribution on the molecule's surface using a color spectrum. asrjetsjournal.org

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with heteroatoms like oxygen and nitrogen.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For pyrazolone (B3327878) structures, the oxygen atom of the carbonyl group typically represents the most negative potential (red), making it a primary site for interaction with electrophiles or for hydrogen bonding. researchgate.net The nitrogen atoms of the pyrazole ring also contribute to negative potential regions. ajchem-a.com Positive potentials are generally found around the hydrogen atoms of the methyl and phenyl groups.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for calculating NMR chemical shifts. asrjetsjournal.orgiu.edu.sa

Theoretical calculations of proton (¹H) and carbon-13 (¹³C) NMR chemical shifts are crucial for structural elucidation. DFT calculations can predict these shifts with a high degree of accuracy, often showing a strong linear correlation with experimental values. arkat-usa.org

For the closely related compound 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid , DFT calculations (B3LYP/6-311++G**) were performed to predict its NMR spectra. The results demonstrated a near-perfect correlation (r² ≈ 0.999-1.000) between the calculated isotropic shielding values and the experimentally observed chemical shifts in CDCl₃. arkat-usa.org This high level of agreement confirms the utility of computational methods in verifying molecular structures. Similar accuracy would be expected for 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one.

Table 2: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3-Dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid

| Atom Position | Experimental ¹H | Atom Position | Experimental ¹³C | Calculated ¹³C |

|---|---|---|---|---|

| N-CH₃ | 4.10 | C3 | 151.0 | 150.9 |

| C-CH₃ | 2.10 | C4 | 119.5 | 119.8 |

| Phenyl H-2', H-6' | 7.25 | C5 | 137.9 | 138.8 |

| Phenyl H-4' | 7.30 | C=O | 162.7 | 163.6 |

| Phenyl H-3', H-5' | 7.35 | Phenyl C-1' | 130.4 | 131.0 |

| N/A | N/A | Phenyl C-2', C-6' | 128.0 | 128.2 |

| N/A | N/A | Phenyl C-3', C-5' | 128.6 | 128.6 |

| N/A | N/A | Phenyl C-4' | 128.1 | 128.1 |

| N/A | N/A | N-CH₃ | 37.8 | 37.9 |

| N/A | N/A | C-CH₃ | 10.7 | 10.7 |

Source: Data derived from a study on 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid. arkat-usa.org

Theoretical vibrational analysis using DFT can predict the frequencies of fundamental modes of vibration, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectra. The calculated harmonic frequencies are often scaled by a factor (e.g., 0.9613) to correct for anharmonicity and achieve better agreement with experimental results. ajchem-a.com

For pyrazole derivatives, key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region, while aliphatic C-H stretching from methyl groups is found between 3000-2850 cm⁻¹. derpharmachemica.comajchem-a.com

C=O stretching: The carbonyl (C=O) group of the pyrazolone ring is expected to show a strong absorption band in the 1700-1660 cm⁻¹ range.

C=C and C=N stretching: Vibrations from the pyrazole and phenyl rings typically occur in the 1600–1450 cm⁻¹ region. derpharmachemica.comajchem-a.com

C-N stretching: These vibrations are generally observed in the 1200–1130 cm⁻¹ range. derpharmachemica.com

CH₃ deformation: Asymmetric and symmetric deformations of the methyl groups appear around 1465-1370 cm⁻¹. derpharmachemica.com

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Functional Groups in Pyrazole Derivatives

| Vibrational Mode | Calculated Range (cm⁻¹) | Experimental Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3081 - 3026 | 3061 - 3022 |

| Aliphatic C-H Stretch | 3007 - 2901 | 2993 - 2848 |

| C=C / C=N Stretch | 1584 - 1465 | 1602 - 1481 |

| CH₃ Deformation | 1452 - 1357 | 1452 - 1390 |

Note: Data is illustrative and compiled from studies on various pyrazole derivatives to show typical correlations. derpharmachemica.comajchem-a.com

Molecular Dynamics (MD) Simulations of Conformational Flexibility and Stability

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in solution).

Quantum Chemical Characterization of Reactivity Indices and Sites

The prediction of reactive sites within a molecule is a fundamental application of computational chemistry. Global and local reactivity descriptors are calculated to understand how a molecule will interact with other reagents. These descriptors are derived from the conceptual framework of DFT.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions are a local reactivity descriptor used to identify the most electrophilic and nucleophilic sites in a molecule. The function measures the change in electron density at a specific point in the molecule when an electron is added or removed. A high value of the Fukui function indicates a site that is susceptible to either nucleophilic attack (when an electron is added) or electrophilic attack (when an electron is removed).

While general methodologies for these calculations are well-established, specific values and detailed tables for this compound have not been published. Such a study would involve optimizing the geometry of the molecule using a suitable level of theory and basis set, followed by population analysis to condense the Fukui functions to individual atomic centers.

Transition State Modeling for Reaction Pathways

Transition state modeling is a computational technique used to study the mechanism of a chemical reaction. It involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of the transition state can be used to calculate the activation energy of the reaction, providing valuable information about the reaction kinetics.

For this compound, transition state modeling could be employed to investigate various reactions, such as electrophilic substitution at the C4 position or reactions involving the carbonyl group. This would entail mapping the potential energy surface for the proposed reaction pathway and identifying the geometry and energy of the transition state. However, specific studies modeling the reaction pathways of this compound are not currently available.

Reactivity, Derivatization, and Functionalization Strategies of 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolone (B3327878) Ring

The pyrazolone ring system possesses a unique electronic structure that dictates its reactivity towards electrophiles and nucleophiles. In the case of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one, the C4 position is already occupied by a phenyl group, which channels the reactivity of incoming electrophiles towards other sites.

Electrophilic Substitution: Generally, electrophilic substitution on the pyrazole (B372694) ring is most favorable at the C4 position. nih.govnih.gov However, with this position blocked, electrophilic attack is directed primarily to the C4-phenyl ring, a topic discussed in the subsequent section. Nevertheless, certain powerful electrophilic reactions can occur at other positions of the pyrazolone core under specific conditions. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group, is a common method for the functionalization of pyrazolones. rsc.org While this typically occurs at C4, in 4-substituted systems, it can lead to haloformylation at other positions or on the N-phenyl ring depending on the substrate and conditions. rsc.orgrwth-aachen.de

Nucleophilic Substitution: The pyrazolone ring, particularly the carbonyl group at C5, is susceptible to nucleophilic attack. Reactions with various nucleophiles can lead to the formation of a range of derivatives. For example, treatment of related pyrazolones with phosphorus pentasulfide can convert the carbonyl oxygen to sulfur, yielding the corresponding thione. nih.gov Furthermore, the C5 position can be functionalized through reactions with hydrazines or other nucleophiles, leading to condensed heterocyclic systems.

Modifications of the Phenyl Moiety

The phenyl group at the C4 position is a prime site for introducing functional diversity into the this compound scaffold. Standard electrophilic aromatic substitution reactions can be employed to modify this moiety. The pyrazolone core acts as a directing group, influencing the position of substitution on the phenyl ring.

Common electrophilic substitution reactions applicable to the phenyl group include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (Cl, Br, I) using appropriate halogenating agents.

Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups using an alkyl or acyl halide with a Lewis acid catalyst.

The regioselectivity of these reactions (i.e., whether substitution occurs at the ortho, meta, or para position of the phenyl ring) is influenced by the electronic properties of the pyrazolone ring system. Research on related 1-phenylpyrazole compounds indicates that nitration often occurs at the para-position of the phenyl ring. researchgate.net

| Reaction | Reagents | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1,3-Dimethyl-4-(nitrophenyl)-1H-pyrazol-5(4H)-one |

| Bromination | Br₂/FeBr₃ | 4-(Bromophenyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one |

| Acylation | RCOCl/AlCl₃ | 4-(Acylphenyl)-1,3-dimethyl-1H-pyrazol-5(4H)-one |

Cycloaddition Reactions Involving the Pyrazolone Core

The pyrazolone core can participate in various cycloaddition reactions, serving as a valuable building block for the synthesis of more complex heterocyclic systems. These reactions often leverage the double bonds present in the tautomeric forms of the pyrazolone ring.

[4+2] Cycloadditions (Diels-Alder Reactions): The pyrazolone ring can potentially act as a diene or a dienophile in Diels-Alder reactions. rsc.orgacs.org For instance, pyrazolones with unsaturated substituents at the C4 position can react with dienophiles to form fused ring systems. Conversely, the endocyclic double bond of the pyrazolone ring could, in principle, react with a diene. The reactivity in these cycloadditions is highly dependent on the electronic nature of both the pyrazolone derivative and the reaction partner. nih.gov

1,3-Dipolar Cycloadditions: Pyrazolone derivatives are frequently synthesized via 1,3-dipolar cycloaddition reactions. nih.gov Moreover, the pyrazolone scaffold itself can be a precursor to 1,3-dipoles or can react with them. For example, the exocyclic double bond in 4-alkylidene pyrazolones can act as a dipolarophile, reacting with nitrilimines or other dipoles to generate spirocyclic pyrazolone derivatives.

Heterocyclic Ring Expansion and Contraction Reactions

The pyrazolone ring can undergo rearrangement reactions leading to either larger (ring expansion) or smaller (ring contraction) heterocyclic systems. These transformations often require specific reagents or photochemical conditions to proceed.

Ring Expansion: Pyrazolone derivatives can be used as precursors for the synthesis of larger rings. For instance, certain pyrazole derivatives can undergo rhodium-catalyzed ring expansion via nih.govjst.go.jp-acyl transfer to form nine-membered lactones. acs.orgacs.org While not directly demonstrated on the title compound, this methodology suggests a potential pathway for expanding the pyrazolone ring.

Ring Contraction: Ring contraction of pyrazolones is less common but can be achieved under specific conditions. A notable example is a formal ring contraction based on a ring-opening–ring-closing reaction of a bicyclic pyrazolone derivative, which, through synergistic catalysis, yields spiropyrazolones. nih.gov Additionally, studies have shown that pyridazinone derivatives can undergo ring contraction to form pyrazolone derivatives, indicating the thermodynamic stability of the pyrazolone ring. nih.govjst.go.jpjst.go.jp

Strategies for Introducing Chirality into this compound Derivatives

The development of chiral pyrazolone derivatives is of significant interest due to their potential applications in asymmetric catalysis and medicinal chemistry. For a 4-substituted pyrazolone like the title compound, introducing chirality often involves creating a stereocenter at the C4 position.

Asymmetric Functionalization at C4: A key strategy involves the reaction of the C4 position with an electrophile in the presence of a chiral catalyst. Although the C4 position of the target compound is already substituted, this approach is highly relevant for its synthesis and for the synthesis of its derivatives. Asymmetric α-amination and α-sulfenylation of 4-substituted pyrazolones have been successfully achieved using chiral metal complexes and organocatalysts, respectively, to create a chiral quaternary center at C4 with high enantioselectivity. nih.govrsc.org

Catalytic Asymmetric Reactions:

Asymmetric α-Amination: The reaction of 4-substituted pyrazolones with azodicarboxylates, catalyzed by a chiral N,N'-dioxide gadolinium(III) complex, yields 4-amino-5-pyrazolone derivatives with excellent enantioselectivity (up to 97% ee). nih.govrwth-aachen.de

Asymmetric Sulfenylation: Chiral iminophosphoranes have been used as organocatalysts for the asymmetric sulfenylation of 4-substituted pyrazolones, affording products with up to 99% ee. rsc.org

Asymmetric Fluorination: Quinine (B1679958) has been shown to catalyze the asymmetric fluorination of 4-substituted pyrazolones, providing chiral 4-fluorinated pyrazol-5-ones. scispace.com

These methods highlight the potential to synthesize chiral derivatives of this compound by either starting from a prochiral precursor or by modifying the existing structure in a stereocontrolled manner.

| Reaction | Catalyst/Reagent | Outcome |

|---|---|---|

| Asymmetric α-Amination | Chiral Gd(OTf)₃/N,N'-dioxide complex | Creates C4 quaternary stereocenter with high ee. nih.govrwth-aachen.de |

| Asymmetric Sulfenylation | Chiral iminophosphorane | Introduces a chiral thioether at C4 with excellent ee. rsc.org |

| Asymmetric Fluorination | Quinine | Produces chiral 4-fluoropyrazolones with good ee. scispace.com |

Coordination Chemistry of 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One and Its Metal Complexes

Ligand Characteristics and Coordination Modes of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one

Based on its molecular structure, this compound possesses potential donor atoms that could allow it to function as a ligand in coordination complexes. The key potential coordination sites are the exocyclic carbonyl oxygen atom (at C5) and the nitrogen atom of the pyrazole (B372694) ring (at N2).

Pyrazolone (B3327878) derivatives typically act as versatile ligands. Depending on the reaction conditions and the metal ion, they can exhibit various coordination modes:

Monodentate Coordination: The ligand could bind to a metal center through only the carbonyl oxygen atom.

Bidentate Chelation: A more common mode for related 4-acylpyrazolones involves the deprotonation of the ligand (if a proton is present at the 4-position) to form a pyrazolonate anion, which then coordinates to a metal ion through the carbonyl oxygen and the pyrazole ring nitrogen, forming a stable chelate ring. However, for the title compound, which has a phenyl group at the C4 position, this typical bidentate mode would not be possible without tautomerization or rearrangement.

Bridging Coordination: It is conceivable that the ligand could bridge two metal centers, with the carbonyl oxygen coordinating to one metal and a nitrogen atom coordinating to another.

Despite these theoretical possibilities, no specific studies detailing the confirmed coordination modes of this compound have been found in the reviewed literature.

Synthesis and Characterization of Metal Complexes with Transition Metals

There is a substantial body of research on the synthesis of transition metal complexes using various pyrazolone-based ligands, such as those derived from 4-acyl-pyrazolones or antipyrine. These syntheses typically involve the reaction of the ligand with a corresponding metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. Characterization of such complexes is routinely performed using techniques like FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

However, a specific search for the synthesis and characterization of transition metal complexes involving this compound as the ligand did not yield any published results. There are no available reports on complexes with common transition metals such as copper(II), nickel(II), cobalt(II), or zinc(II).

Synthesis and Characterization of Metal Complexes with Main Group and Lanthanide Elements

The coordination chemistry of pyrazolone derivatives extends to main group and lanthanide elements. Studies on related acylpyrazolone ligands have demonstrated their ability to form stable complexes with elements like sodium, calcium, and various lanthanides. These complexes often exhibit interesting structural features, including the formation of coordination polymers.

As with transition metals, there is no specific information available in the scientific literature regarding the synthesis or characterization of complexes between this compound and main group or lanthanide elements.

Spectroscopic and Structural Analysis of Metal-1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one Complexes

Spectroscopic analysis is crucial for elucidating the structure of coordination complexes. For pyrazolone-based complexes, key spectroscopic data typically include:

FT-IR Spectroscopy: A shift in the C=O stretching frequency upon coordination is a hallmark of the involvement of the carbonyl oxygen in bonding to the metal ion.

NMR Spectroscopy: Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide insights into the coordination environment.

UV-Vis Spectroscopy: Electronic spectra can give information about the geometry of the complex and the nature of the metal-ligand bond.

Theoretical Studies on Metal-Ligand Interactions and Bonding in Complexes

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand bonding, electronic structures, and the stability of complexes. Such studies can complement experimental findings by providing a deeper understanding of the electronic properties and reactivity of coordination compounds.

A review of the literature indicates that while theoretical studies have been applied to various pyrazole-based ligand systems, no computational studies have been published that specifically focus on the metal-ligand interactions and bonding in complexes of this compound.

Supramolecular Chemistry and Self Assembly of 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One

Non-Covalent Interactions in the Solid and Solution States

The assembly of 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one into ordered supramolecular architectures is governed by a combination of weak, non-covalent forces. The interplay between these interactions determines the crystal packing and the stability of the resulting structures.

While this compound lacks conventional hydrogen bond donors such as O-H or N-H groups, its carbonyl oxygen atom is an effective hydrogen bond acceptor. This allows the molecule to participate in weak C-H···O hydrogen bonds. In the crystal structures of related pyrazolone (B3327878) derivatives, such as 3,4-dimethyl-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one and 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one, C-H···O interactions are crucial in forming supramolecular layers. nih.govnih.gov The methyl and phenyl C-H groups of this compound can act as donors, leading to the formation of extended chains or layered motifs in the solid state. nih.gov

The presence of both a phenyl ring and a pyrazole (B372694) ring makes π-π stacking and C-H···π interactions significant contributors to the molecular assembly.

π-π Stacking: Aromatic rings can stack in either a face-to-face or offset (face-to-sheath) manner. In similar pyrazole derivatives, π–π interactions have been observed between pyrazole and benzene (B151609) rings with centroid-to-centroid distances around 3.65 Å. nih.gov These interactions contribute to the formation of columnar or layered assemblies. mdpi.com

C-H···π Interactions: The aromatic rings act as π-acceptors for hydrogen atoms from the C-H bonds of neighboring molecules. These interactions, along with C-H···O bonds, help create robust three-dimensional networks, as seen in the crystal packing of analogous pyrazole compounds where they form supramolecular layers. nih.gov

The table below summarizes typical geometric parameters for these interactions as observed in related pyrazolone structures.

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference(s) |

| C-H···O | C-H (Aromatic/Aliphatic) | C=O | ~2.5 - 3.5 | nih.govnih.gov |

| π-π Stacking | Phenyl/Pyrazole Ring | Phenyl/Pyrazole Ring | ~3.6 - 3.8 | nih.gov |

| C-H···π | C-H (Aromatic/Aliphatic) | Phenyl/Pyrazole Ring | ~2.7 - 3.0 (H to π-centroid) | nih.gov |

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. mdpi.com For this compound, these principles can be applied to control its self-assembly. The key is to recognize the predictable patterns, or "supramolecular synthons," formed by its functional groups.

The C-H···O and π-based interactions are the most reliable tools for engineering the crystal structure of this molecule and its derivatives. By introducing specific functional groups onto the phenyl ring, one can modulate the electronic properties of the π-system and introduce new interaction sites, thereby directing the assembly towards a specific architecture. For example, the introduction of electron-withdrawing or -donating groups can alter the strength and geometry of π-π stacking. rsc.org The analysis of noncovalent interactions through computational methods like Density Functional Theory (DFT) can further aid in predicting and rationalizing the observed supramolecular structures. rsc.org

Formation and Characterization of Co-crystals and Inclusion Complexes

While specific research on co-crystals and inclusion complexes of this compound is limited, its molecular features suggest a strong potential for forming such multi-component systems.

Co-crystals: A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions. The carbonyl group of this compound can act as a reliable hydrogen bond acceptor to form co-crystals with molecules that are strong hydrogen bond donors (co-formers), such as carboxylic acids or phenols.

Inclusion Complexes: Inclusion complexes are formed when one molecule (the guest) fits into the cavity of another molecule (the host). The phenyl group of this compound makes it a suitable guest for macrocyclic hosts with hydrophobic cavities, such as cyclodextrins. The formation of such a host-guest complex is primarily driven by hydrophobic interactions. pku.edu.cn Characterization of these complexes typically involves techniques like NMR spectroscopy, which can detect changes in chemical shifts upon inclusion, and fluorescence measurements. pku.edu.cnresearchgate.net

Self-Assembled Architectures and Polymeric Structures

The non-covalent interactions inherent to this compound can drive its self-assembly into higher-order architectures. Based on observations from analogous compounds, it is plausible that this molecule can form well-defined supramolecular structures.

For instance, the combination of C-H···O interactions can lead to the formation of one-dimensional chains or two-dimensional sheets. nih.gov These sheets can then stack upon one another, stabilized by π-π and C-H···π interactions between the phenyl and pyrazole rings, resulting in a stable, layered three-dimensional crystal lattice. nih.govnih.gov While the molecule itself does not form covalent polymers, these ordered non-covalent assemblies can be considered supramolecular polymers, where molecules are linked into extended arrays by directional and reversible intermolecular forces.

Non Pharmacological Applications of 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One and Its Derivatives

Materials Science Applications

The versatility of the pyrazolone (B3327878) scaffold allows for the synthesis of a wide array of derivatives with tunable properties, making them valuable candidates for advanced materials.

Derivatives of pyrazolones are recognized for their potential in photoluminescent and optoelectronic applications. The core structure can be modified to create donor-acceptor chromophores, which are essential for materials with nonlinear optical (NLO) properties. These materials have applications in technologies such as photoelectronics and photophotonics. mdpi.com The synthesis of such chromophores often involves the Knoevenagel condensation of pyrazolone derivatives with active methylene (B1212753) compounds. mdpi.com

Research has shown that pyrazoline derivatives can exhibit significant NLO properties. nih.gov Certain pyrazoline compounds have been identified as good candidates for NLO applications, with their efficiency being influenced by the molecular structure and the presence of various electron-donating or accepting groups. nih.gov Some pyrazolone isomers can interconvert through tautomerism, a process that can display photochromism, which is the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. wikipedia.org This property is of interest for the development of optical memory and molecular switching devices. For instance, a derivative, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, has demonstrated photochromic behavior in both crystalline and solution phases. mdpi.com Upon irradiation with UV light, a colorless solution of this compound turns yellow, indicating a reversible ring-opening reaction to form its colored photoisomer. mdpi.com

The development of thermotropic liquid crystals, which exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal, is another area where pyrazolone-related structures have been investigated. The mesomorphic properties (the behavior of a substance in an intermediate state between liquid and solid) of these materials are influenced by molecular shape and intermolecular interactions. rsc.orgmdpi.com While research into liquid crystals based on the specific 1,3-dimethyl-4-phenyl-1H-pyrazol-5(4H)-one structure is not extensively documented, studies on related heterocyclic compounds provide insights into their potential. For example, boomerang-shaped molecules based on an oxadiazole core, a different five-membered heterocycle, have been shown to form biaxial nematic liquid crystal phases. aps.org The design of liquid crystals often involves the incorporation of rigid core structures with flexible peripheral chains, and the pyrazolone ring could serve as a component of such a core.

Pyrazolone derivatives have been investigated as effective additives to enhance the properties of polymers. Specifically, N-phenyl-3-substituted 5-pyrazolone derivatives have been shown to act as organic photostabilizers for rigid poly(vinyl chloride) (PVC). researchgate.net These compounds improve the resistance of PVC to photodegradation by trapping radical species that are formed during the degradation process. researchgate.net Their stabilizing efficiency has been found to be comparable to commercially available UV absorbers. researchgate.net

In addition to being used as additives, pyrazolone moieties can be incorporated into the main chain of polymers to create functional materials. For example, a poly(p-phenylene-1-(2,5-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxy amide) has been synthesized. sci-hub.ru This polymer, which contains pyrazole (B372694) rings, exhibits specific optical properties, and its optical band gap can be tuned by varying the molarity of the solution. sci-hub.ru

Analytical Chemistry Applications

The ability of pyrazolone derivatives to form stable complexes with metal ions has made them useful reagents in analytical chemistry, particularly for the separation and preconcentration of metals.

Acylpyrazolones, which are derivatives of pyrazolones, are widely used as chelating extractants in solvent extraction processes for the separation and determination of metal ions. mdpi.com These compounds can selectively bind with metal ions in an aqueous solution and transfer them to an immiscible organic phase.

One study investigated the use of 3-methyl-1-phenyl-4-thioacetylpyrazol-5-one for the isolation and separation of metal ions. mdpi.com The sulfur-containing analogue of the more common acylpyrazolones demonstrates the versatility of this class of compounds as ligands. The efficiency of these extractions is often dependent on the pH of the aqueous solution and the nature of the organic solvent used.

| Metal Ion | Extraction Efficiency (%) | Ligand |

|---|---|---|

| Fe2+ | 99 | 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone |

| Zn2+ | 29 | 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone |

| Cu2+ | 24 | Derivative L4 |

| Cd2+ | 24 | Derivative L4 |

| Pb2+ | 19 | Derivative L4 |

The application of pyrazolone derivatives in chromatography extends to their use in the separation of various analytes. In thin-layer chromatography (TLC), for instance, 1-phenyl-2,3-dimethyl-4-aminopyrazolone-(5) has been used as a reagent for the separation of 1,3,4- and 1,3,5-dimethylphenol. nih.gov The phenols react with the pyrazolone derivative, and the resulting products can be separated chromatographically. nih.gov

While the direct use of this compound as a stationary phase is not widely reported, the synthesis of chiral pyrazolone derivatives opens up possibilities for their use in chiral chromatography. rsc.orgrwth-aachen.de Chiral stationary phases are crucial for the separation of enantiomers, and the development of novel chiral selectors is an active area of research. The synthesis of pyrazolone derivatives with specific stereocenters could lead to new materials for enantioselective separations. researchgate.netresearchgate.net

Sensors and Probes

Derivatives of this compound, especially Schiff base derivatives, have been effectively utilized as chemosensors for detecting various metal ions and anions. isca.meresearchgate.net Their efficacy stems from their ability to form stable complexes with specific analytes, leading to a measurable change in their photophysical properties, such as fluorescence or color. nih.gov Pyrazole derivatives are considered an attractive scaffold for designing fluorescent probes due to their straightforward synthesis, favorable optical properties, and inherent chelating sites. benthamdirect.com

Fluorescent probes featuring the pyrazolone core can exhibit "turn-on" or "turn-off" responses upon binding with a target ion. researchgate.net For instance, a pyrazole-derivative-functionalized Fe3O4@SiO2 fluorescent probe was developed for the selective detection of Hg2+ ions in aqueous solutions. nih.gov The probe's fluorescence intensity decreased upon the addition of Hg2+, with a very low limit of detection of 7.6 nM. nih.gov Similarly, acylhydrazone derivatives containing a pyridine-pyrazole structure have been reported as fluorescent chemosensors for the selective detection of Al3+. nih.gov The formation of a complex between the sensor and Al3+ results in a significant increase in fluorescence intensity. nih.gov

Schiff bases derived from 4-aminoantipyrine (B1666024) (a derivative of the target compound) are particularly prominent in sensor applications. researchgate.net These compounds can be designed to selectively bind with various metal ions, including Cu2+, Al3+, and Fe3+, often resulting in a distinct colorimetric or fluorometric response. nih.govresearchgate.netepstem.net The sensing mechanism typically involves processes like chelation-enhanced fluorescence (CHEF), which restricts C=N isomerisation and alters the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes upon metal binding. researchgate.net

| Pyrazolone Derivative Type | Target Analyte | Sensing Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Pyrazole-derivative-functionalized Fe3O4@SiO2 | Hg2+ | Fluorescence quenching | Selective detection with a low limit of detection (7.6 nM) in water. The probe is magnetically separable. | nih.gov |

| Acylhydrazone derivative with pyridine-pyrazole | Al3+ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence intensity increases upon binding with Al3+. | nih.gov |

| Schiff base (pyrimidine-naphthalene anchored) | Al3+ | Inhibition of C=N isomerization | Selective fluorescent "switching on" in the presence of Al3+ in an aqueous medium. | researchgate.net |

| Schiff base (terephthalohydrazide derivative) | Al3+ | Fluorogenic response | Demonstrated high selectivity and sensitivity for Al3+ over a range of other metal ions in a neutral pH range. | epstem.net |

Catalysis (Homogeneous and Heterogeneous)

Pyrazolone-based compounds have emerged as potent molecules in the field of catalysis, functioning both as ligands in organometallic complexes and as direct organocatalysts. researchgate.netresearchgate.net

Ligand in Organometallic Catalysis

The pyrazolone ring and its derivatives are excellent ligands in coordination chemistry. researchgate.net They can coordinate with a wide variety of metal ions through their oxygen and nitrogen atoms, forming stable metal complexes. researchgate.netresearchgate.net Acylpyrazolones, in particular, are effective bidentate chelating agents that form stable complexes with d-block metals, enhancing the catalytic activity of the metal center. researchgate.netresearchgate.net

Metal complexes incorporating pyrazolone-based ligands have demonstrated catalytic activity in a range of chemical transformations. researchgate.net These applications include oxidation, coupling reactions, and polymerization. researchgate.net For example, molybdenum(VI) complexes with acylpyrazolone ligands have shown catalytic potential in the epoxidation of cyclic alkenes and the deoxygenation of epoxides. researchgate.net The coordination of pyrazole ligands to titanium(IV) isopropoxide was found to significantly enhance its catalytic activity for the ring-opening polymerization of L-lactide, showcasing a cooperative effect between the ligand and the metal center. rsc.org The flexible design of pyrazole-based ligands allows for the tuning of the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic performance. nih.gov

| Pyrazolone Ligand Type | Metal Center | Catalytic Application | Key Finding | Reference |

|---|---|---|---|---|

| Acylpyrazolones | Molybdenum (Mo) | Epoxidation of olefins, deoxygenation of epoxides | Complexes with cis-[MoVIO2] and [MoVIO(O2)] cores show catalytic activity. | researchgate.net |

| Pyrazoles | Titanium (Ti) | Ring-opening polymerization of L-lactide | The use of pyrazole ligands greatly enhanced the catalytic activity of Ti(OiPr)4. | rsc.org |

| Pyrazolone Carbothioamide | Ruthenium (Ru) | Direct amination of alcohols | A novel Ru(II) complex containing the pyrazolone ligand was successfully used as a catalyst. | researchgate.net |

| General Pyrazolone Ligands | Co, Cu, Ni, Mn, Cr, Zn | Polymerization, oxidation, coupling reactions | Transition metal complexes with pyrazolone ligands are reported to catalyze these transformations. | researchgate.net |

Organocatalytic Applications

In addition to their role as ligands, pyrazolone derivatives can function directly as organocatalysts or, more commonly, as substrates in organocatalytic reactions to construct complex molecular architectures. magtech.com.cnresearchgate.net Unsaturated pyrazolones are particularly valuable substrates in asymmetric organocatalysis, participating in reactions to form chiral spiro-cyclic pyrazolones and fused-pyrazolone heterocycles. researchgate.net These reactions often proceed with high enantioselectivity and diastereoselectivity under the control of chiral bifunctional organocatalysts, such as squaramides or thioureas. researchgate.netrsc.org

A key advantage of using organocatalytic systems is the ability to avoid transition metals, with reactions often performed at ambient temperatures. researchgate.net For example, an organocatalytic enantioselective Strecker reaction has been developed using pyrazolone-derived ketimines as electrophiles. rsc.org With pseudo-enantiomeric squaramide catalysts, this method provides access to both enantiomers of pyrazolone α-aminonitrile derivatives, which contain a tetrasubstituted stereocenter, in good yields and high enantioselectivities. rsc.org Similarly, the asymmetric synthesis of C-4 alkenyl-substituted pyrazolone derivatives bearing multiple stereogenic elements has been achieved through an organocatalytic process involving in situ generated vinylidene-o-quinone intermediates. rsc.org

| Pyrazolone Derivative | Reaction Type | Catalyst Type | Outcome | Reference |

|---|---|---|---|---|

| Pyrazolone-derived ketimines | Enantioselective Strecker reaction | Squaramide organocatalysts | Synthesis of both enantiomers of pyrazolone α-aminonitrile derivatives with a tetrasubstituted stereocenter in high enantioselectivity. | rsc.org |

| Unsaturated Pyrazolones | Michael addition | Steviol-derived amine thiourea | Enantio- and diastereoselective synthesis of pyrazole products. | researchgate.net |

| 4-Unsubstituted Pyrazolones | Three-component double condensation | Pyrrolidine-BzOH salt | Practical synthesis of a wide array of 1,3-diarylallylidene pyrazolones in good to high yields. | acs.org |

| Pyrazolones | Asymmetric reaction with vinylidene-o-quinone intermediates | Organocatalytic | Construction of C-4 alkenyl substituted pyrazolone derivatives with multiple stereoelements in high yield and excellent stereoselectivity. | rsc.org |

Future Research Directions and Emerging Trends for 1,3 Dimethyl 4 Phenyl 1h Pyrazol 5 4h One

Exploration of Asymmetric Synthesis and Chiral Induction

The synthesis of chiral compounds is a cornerstone of modern medicinal and materials chemistry. For 1,3-Dimethyl-4-phenyl-1H-pyrazol-5(4H)-one, the C-4 position, currently holding a phenyl group, is a prime target for creating a chiral quaternary stereocenter. Future research is trending towards the development of sophisticated catalytic systems to achieve high enantioselectivity in the synthesis of 4,4-disubstituted pyrazolones.

Organocatalysis and transition-metal catalysis are the two primary pillars for this endeavor. Bifunctional organocatalysts, such as those derived from quinine (B1679958) or squaramide, are being designed to activate both the pyrazolone (B3327878) nucleophile and the electrophile through non-covalent interactions like hydrogen bonding, thereby creating a chiral environment to control the stereochemical outcome. acs.orgwikipedia.org Similarly, chiral metal complexes, for instance those involving gadolinium(III), copper(II), or palladium, offer powerful methods for enantioselective transformations. srce.hrdoaj.orgbohrium.com

Key research thrusts will likely focus on:

Novel Catalyst Design: Synthesizing new chiral ligands and catalysts that offer higher efficiency (lower catalyst loading), superior enantioselectivity (high enantiomeric excess, ee), and broader substrate scope. bohrium.comresearchgate.net

Diverse Asymmetric Reactions: Expanding the portfolio of reactions beyond classical Michael additions. srce.hr This includes asymmetric α-aminations, α-chlorinations, vinylogous aldol (B89426) reactions, and allylic alkylations to introduce a variety of functional groups at the C-4 position with high stereocontrol. acs.orgsrce.hrresearchgate.netijpsr.com

Tandem and Domino Reactions: Designing multi-step, one-pot cascade reactions that efficiently construct complex chiral molecules from simple precursors, minimizing waste and purification steps. google.com

The table below summarizes representative catalytic systems that are indicative of future approaches for the asymmetric functionalization of the 4-position of the pyrazolone core.

| Reaction Type | Catalyst Type | Key Features | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| α-Amination | Chiral N,N′-dioxide−Gd(III) complex | First enantioselective α-amination of 4-substituted pyrazolones; very low catalyst loading (0.05 mol%). | Up to 97% ee |

| Michael Addition | Chiral Squaramide | Catalyzes addition to β,γ-unsaturated α-ketoesters, providing access to chiral ketoester derivatives. | Up to 96% ee |

| α-Chlorination | Natural Quinidine Alkaloid | Low catalyst loading (1 mol%) for creating quaternary chlorine-attached stereocenters. | Excellent enantiocontrol |

| Vinylogous Aldol Reaction | Bifunctional Quinine-Derived Benzamide | Creates highly functionalized pyrazolones with an oxindole (B195798) core via H-bonding dual activation. | Moderate enantioselectivity |

| Conjugate Addition | (DHQ)₂Pyr Organocatalyst | Regio- and stereoselective addition to isatin-derived nitroalkenes. | Moderate enantioselectivity |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, particularly in complex asymmetric reactions, a deep understanding of reaction kinetics, mechanisms, and pathways is essential. Process Analytical Technology (PAT) is an emerging trend that moves beyond traditional offline analysis (TLC, HPLC) towards real-time, in-situ monitoring. researchgate.netresearchgate.netresearchgate.net

Future research will increasingly integrate advanced spectroscopic probes directly into the reaction vessel. In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, allows for the continuous tracking of the concentrations of reactants, intermediates, products, and by-products throughout the reaction. srce.hrdoaj.org This provides a wealth of data that can be used to:

Elucidate Reaction Kinetics: Determine reaction rates, orders, and activation energies with high precision.

Identify Intermediates: Detect transient species that are crucial for understanding the reaction mechanism but are often missed by offline analysis.

Optimize Reaction Conditions: Quickly assess the impact of variables like temperature, catalyst loading, and reagent concentration to find the optimal conditions for yield and selectivity. ijpsr.com

Ensure Process Safety and Control: Monitor exothermic events and reaction progress in real-time, which is particularly crucial for scaling up processes from the laboratory to industrial production. srce.hr

A notable application of this is in studying the Knorr pyrazole (B372694) synthesis, where in-line FTIR combined with flow chemistry methods has provided new insights into the reaction mechanism, including the identification of unexpected intermediates and autocatalytic behavior. bohrium.com Other techniques like Raman and UV-Vis spectroscopy also offer complementary in-situ monitoring capabilities that can be applied to the synthesis of pyrazolones. iapchem.orgjst.go.jp

Integration into Advanced Functional Materials

The inherent chemical and photophysical properties of the pyrazolone scaffold make this compound a promising building block for a new generation of advanced functional materials. Research is moving towards incorporating this and related structures into materials with tailored optical, electronic, and recognition properties.

Emerging areas of application include:

Metal-Organic Frameworks (MOFs): The pyrazolone moiety can act as a versatile ligand for constructing highly porous and stable MOFs. srce.hrdoaj.orgiapchem.org These materials are being investigated for critical environmental applications such as the selective capture of radioactive iodine from water or the removal of harmful volatile organic compounds like formaldehyde (B43269) from the air. srce.hriapchem.orgresearchgate.net The pyrazolate-metal bond provides the robustness needed for practical use. doaj.org

Nonlinear Optical (NLO) Materials: Pyrazoline and pyrazolone derivatives with donor-acceptor functionalities exhibit significant third-order nonlinear optical responses. researchgate.net By functionalizing the core structure of this compound, it may be possible to create novel materials for applications in photonics and optoelectronics, where the ability to tailor optical properties at the molecular level is crucial. researchgate.netresearchgate.net

Fluorescent Sensors: The pyrazole core is an effective fluorophore. bohrium.com Derivatives are being designed as highly selective and sensitive chemosensors for detecting environmentally and biologically important metal ions such as Fe³⁺, Zn²⁺, and Cu²⁺. acs.orgwikipedia.orgbohrium.com The sensing mechanism often involves a "turn-on" or "turn-off" fluorescent response upon binding of the analyte, allowing for real-world monitoring in aqueous environments. acs.org

Coordination Polymers: As ligands, pyrazolones can be used to assemble coordination polymers with unique magnetic and electrical properties. mdpi.commdpi.com Research in this area could lead to the development of novel multifunctional materials where magnetic and conductive properties coexist.

Deepening the Understanding of Reaction Mechanisms via Advanced Computational Approaches

Computational chemistry has become an indispensable tool for elucidating complex chemical phenomena at the molecular level. For this compound, advanced computational methods, particularly Density Functional Theory (DFT), are poised to provide unprecedented insight into its reactivity and the mechanisms of its formation. researchgate.net

Future computational research will likely focus on several key areas:

Tautomerism and Reactivity: Pyrazolones exist in multiple tautomeric forms (CH, OH, and NH), and their equilibrium is influenced by substituents and the solvent environment. srce.hrbohrium.com DFT calculations can accurately predict the relative stabilities of these tautomers, which is critical as the reactivity and nucleophilicity of the molecule depend on the dominant form present under specific reaction conditions. srce.hrdoaj.orgiapchem.org

Asymmetric Catalysis Mechanisms: Computational modeling can be used to map the entire reaction pathway for catalytic asymmetric syntheses. This involves locating transition states, calculating activation energy barriers, and modeling the non-covalent interactions between the substrate, catalyst, and electrophile. acs.org Such studies are instrumental in understanding the origin of enantioselectivity and can guide the rational design of more efficient catalysts.

Predicting Molecular Properties: Quantum mechanical calculations can predict various molecular properties, including electronic structure, orbital energies (HOMO-LUMO), and electrostatic potential surfaces. wikipedia.orgresearchgate.net This information is valuable for correlating molecular structure with observed reactivity and for predicting the outcomes of new reactions.

The synergy between computational predictions and experimental validation will accelerate the discovery of novel synthetic routes and catalysts for producing chiral derivatives of this compound.

Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, a major trend in chemical synthesis is the development of sustainable and environmentally benign methodologies. The future production of this compound will increasingly rely on these eco-friendly approaches to minimize waste, reduce energy consumption, and eliminate the use of hazardous solvents.

Key emerging sustainable strategies include:

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes offers significant advantages. Flow chemistry provides superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates easier scale-up. For pyrazole synthesis, flow methods have been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. acs.orgsrce.hrbohrium.com